molecular formula C19H25Cl2N3 B3107396 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride CAS No. 1609407-79-5

9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride

Cat. No. B3107396
CAS RN: 1609407-79-5
M. Wt: 366.3
InChI Key: XYPULRDTXCRDLO-UHFFFAOYSA-N
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Description

9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel carbazole conjugates, including derivatives of 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole. These studies involve synthesizing various compounds starting from carbazole and characterizing them using advanced spectroscopic and analytical techniques. For instance, a novel series of carbazole conjugates was synthesized, with structures characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. These compounds were further evaluated for their biological activities, showcasing the versatility of carbazole derivatives in scientific research (Verma, Awasthi, & Jain, 2022).

Biological Activities

Several studies have examined the biological activities of carbazole derivatives, including antimicrobial and anticancer properties. For example, Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives and evaluated them for antibacterial, antifungal, and anticancer activities, highlighting the compound's potential in medical research (Sharma, Kumar, & Pathak, 2014). Similarly, Salih, Salimon, and Yousif (2016) prepared new heterocyclic derivatives from 9H-carbazole and tested them as antimicrobial agents, demonstrating the compound's utility in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Optical and Electronic Applications

Carbazole derivatives, including those related to 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole, have found applications in optical and electronic fields. Research includes synthesizing heteroatom-substituted carbazole derivatives for potential use as host materials in phosphorescent organic light-emitting diodes (OLEDs). These studies involve comparative analyses of thermal and photoelectrical properties, demonstrating the compounds' potential in OLED technology (Sun et al., 2013).

Photopolymerization and Dye Applications

Carbazole-based compounds have been investigated for their use in photopolymerization and as dyes or photosensitizers. For instance, carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized and explored for their optical properties and applications in photopolymerization, highlighting the compounds' versatility in material science and engineering applications (Abro et al., 2017).

properties

IUPAC Name

9-ethyl-3-(piperazin-1-ylmethyl)carbazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3.2ClH/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21;;/h3-8,13,20H,2,9-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPULRDTXCRDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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